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1ACTA

Unfolded Protein Response S-Nitrosylation IRE1α Signaling

Conventional IRE1α inhibitors (KIRA6, MKC-3946, STF-083010) directly suppress catalytic activity, confounding studies where homeostatic UPR function must be preserved. 1ACTA is the only commercially available tool that selectively blocks pathological S-nitrosylation of IRE1α at cysteine residues without affecting basal RNase activity, enabling unambiguous dissection of nitrosative stress-specific pathology. • Preserves basal XBP1 splicing while rescuing NO-induced suppression. • Protects SH-SY5Y cells from MPP⁺-induced death (Parkinson's model). • Supplied as solid powder, ≥98% purity (HPLC), MW 244.29, formula C₁₄H₁₆N₂O₂. Ideal for neurodegeneration and metabolic disease research.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B2569448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1ACTA
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2O2/c1-3-14(18)16-9-5-6-11-12(15-10(2)17)7-4-8-13(11)16/h3-4,7-8H,1,5-6,9H2,2H3,(H,15,17)
InChIKeyNOWAODBGVLKULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1ACTA: IRE1α S-Nitrosylation Inhibitor


1ACTA (CAS 2196076-49-8) is a small-molecule inhibitor that selectively blocks the S-nitrosylation of IRE1α, a post-translational modification induced by nitric oxide (NO) that impairs the RNase activity of this key endoplasmic reticulum stress sensor [1]. Unlike conventional IRE1α inhibitors that directly target kinase or RNase catalytic domains, 1ACTA preserves basal IRE1α function while preventing NO-induced suppression of the XBP1 splicing arm of the unfolded protein response [1]. The compound is supplied as a solid powder with >98% purity (HPLC), molecular weight 244.29, and formula C14H16N2O2 .

1ACTA vs. Conventional IRE1α Inhibitors


Standard IRE1α inhibitors such as KIRA6 (kinase inhibitor, IC50 = 0.6 µM), MKC-3946 (endoribonuclease domain inhibitor, IC50 = 0.39 µM), and STF-083010 (endonuclease inhibitor, IC50 ≈ 9.9 µM) all act by directly suppressing the catalytic activity of IRE1α itself . These agents indiscriminately block both basal and stress-induced IRE1α signaling, which can confound experiments where preservation of homeostatic UPR function is required. In contrast, 1ACTA targets the pathological S-nitrosylation modification of IRE1α at cysteine residues without affecting basal RNase activity, allowing researchers to dissect nitrosative stress-specific pathology while leaving the protective UPR arm intact [1]. Substituting 1ACTA with a conventional kinase or RNase inhibitor in a nitrosative stress model fundamentally alters the experimental question from 'does NO-induced S-nitrosylation drive pathology' to 'does IRE1α activity matter.'

1ACTA Comparative Evidence


Mechanistic Divergence vs. Standard IRE1α Inhibitors

1ACTA inhibits the S-nitrosylation of IRE1α without affecting basal IRE1α RNase activity, whereas KIRA6, MKC-3946, and STF-083010 all directly suppress IRE1α catalytic function [1]. 1ACTA at concentrations up to 10 µM did not alter XBP1 minisubstrate cleavage by recombinant IRE1c in the absence of an NO donor, confirming lack of direct RNase inhibition [1].

Unfolded Protein Response S-Nitrosylation IRE1α Signaling Target Engagement

Xbp1 Splicing Rescue Under NO Stress

1ACTA (10 µM) rescued the NO-induced reduction in Xbp1s (spliced XBP1) levels in SH-SY5Y cells treated with the NO donor GSNO (200 µM) [1]. In the absence of 1ACTA, GSNO treatment reduced Xbp1s expression, reflecting impaired IRE1α RNase activity due to S-nitrosylation.

XBP1 Splicing Nitric Oxide Signaling ER Stress RNA Processing

Cytoprotection Against NO-Induced Cell Death

Pretreatment with 1ACTA (10 µM) significantly reduced the rate of cell death in SH-SY5Y cells exposed to the NO donor GSNO (200 µM) for 24 h [1]. 1ACTA also exerted a protective effect against cell death induced by MPP+ (2 mM), a mitochondrial toxin that generates nitrosative stress [1].

Cell Viability Nitrosative Stress Neuroprotection IRE1α Pharmacology

S-Nitrosylated IRE1α Selectivity

1ACTA was identified through virtual screening and cell-based validation specifically targeting nitrosylated cysteine residues of IRE1α [1]. The compound suppresses the decrease in IRE1c cleavage activity caused by GSNO without affecting XBP1 minisubstrate cleavage in the absence of NO donors [1].

Chemical Probe Selectivity Post-Translational Modification S-Nitrosoproteomics Target Validation

MPP+ Neurotoxicity Protection in Parkinson's Model

1ACTA (10 µM) exerted a protective effect against cell death induced by MPP+ (2 mM) in SH-SY5Y neuroblastoma cells [1]. MPP+ is a neurotoxin used to model Parkinson's disease and is known to induce nitrosative stress and mitochondrial dysfunction.

Parkinson's Disease Mitochondrial Dysfunction Neuroprotection Nitrosative Stress

1ACTA Research Applications


Nitrosative Stress-Induced ER Dysfunction Analysis

1ACTA is the only commercially available tool that selectively inhibits IRE1α S-nitrosylation while preserving basal RNase activity [1]. This enables researchers to dissect whether nitrosative stress-induced pathology stems specifically from S-nitrosylation of IRE1α rather than general ER stress or IRE1α loss-of-function. Standard IRE1α inhibitors (KIRA6, MKC-3946, STF-083010) cannot make this distinction as they directly suppress the enzyme's catalytic activity.

Parkinson's Disease & Nitrosative Stress Modeling

1ACTA protects SH-SY5Y neuroblastoma cells from MPP+-induced cell death [1], a widely used Parkinson's disease model. Additionally, 1ACTA reduces GSNO-induced cytotoxicity [1]. This positions 1ACTA as a valuable chemical probe for studies examining the intersection of nitrosative stress, IRE1α S-nitrosylation, and neuronal survival in neurodegeneration.

S-Nitrosylation Target Validation in UPR Signaling

1ACTA rescues NO-induced suppression of Xbp1 splicing [1], providing a direct functional readout of IRE1α S-nitrosylation inhibition. This makes 1ACTA an essential tool for researchers validating the role of protein S-nitrosylation in UPR regulation, a pathway increasingly implicated in metabolic diseases including obesity and diabetes where IRE1α S-nitrosylation is elevated [2].

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